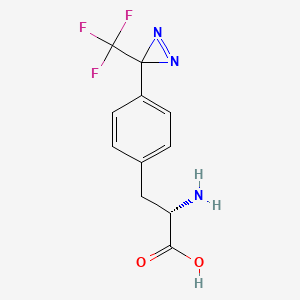
H-L-Photo-Phe-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-L-Photo-Phe-OH, also known as (S)-2-Amino-3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, is a diazirine-containing phenylalanine amino acid. This compound is a multifunctional photo-crosslinker, which means it can form covalent bonds upon exposure to UV light (∼360 nm). It is widely used in photoaffinity labeling to study protein-protein interactions and cellular targets .
作用机制
Target of Action
H-L-Photo-Phe-OH, also known as (2S)-2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid or L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, is a diazirine-containing phenylalanine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions .
Mode of Action
The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of its cellular targets . Upon irradiation with UV light (approximately 360 nm), it forms a covalent bond with these targets . This interaction enables the study of protein-protein interactions and the identification of cellular targets .
Biochemical Pathways
For instance, phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine, a precursor for neurotransmitters and other L-Tyr derivatives .
Pharmacokinetics
It is known that the compound is used in peptide synthesis , suggesting that it may be incorporated into peptides and distributed throughout the body where it can interact with its targets.
Result of Action
The primary result of this compound’s action is the formation of a covalent bond with its cellular targets upon UV light irradiation . This allows for the study of protein-protein interactions and the identification of cellular targets , accelerating drug discovery research for probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .
Action Environment
The action of this compound is influenced by environmental factors such as light. Specifically, the compound requires UV light (approximately 360 nm) irradiation to form a covalent bond with its targets . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence and intensity of UV light in its environment.
准备方法
Synthetic Routes and Reaction Conditions
H-L-Photo-Phe-OH is synthesized through a series of chemical reactions involving the incorporation of a diazirine group into the phenylalanine structure. The synthesis typically involves the following steps:
Diazirine Formation: The diazirine group is synthesized by reacting trifluoromethyl ketone with ammonia and sodium azide.
Incorporation into Phenylalanine: The diazirine group is then introduced into the phenylalanine structure through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of the compound .
化学反应分析
Types of Reactions
H-L-Photo-Phe-OH undergoes various chemical reactions, including:
Photo-crosslinking: Upon exposure to UV light, the diazirine group forms a highly reactive carbene intermediate, which can covalently bond with nearby molecules.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
UV Light (∼360 nm): Used for photo-crosslinking reactions.
Nucleophiles: Used in substitution reactions involving the trifluoromethyl group.
Major Products
Covalent Adducts: Formed during photo-crosslinking reactions with target molecules.
Substituted Phenylalanine Derivatives: Formed during nucleophilic substitution reactions.
科学研究应用
H-L-Photo-Phe-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a photo-crosslinker in the synthesis of complex molecules and materials.
Biology: Employed in photoaffinity labeling to study protein-protein interactions and cellular targets.
Medicine: Utilized in drug discovery research to identify and validate molecular targets.
Industry: Applied in the development of new materials and technologies, such as photoresponsive hydrogels.
相似化合物的比较
H-L-Photo-Phe-OH is unique due to its diazirine group, which allows for efficient photo-crosslinking. Similar compounds include:
Fmoc-L-Photo-Phe-OH: A protected version used in solid-phase peptide synthesis.
Fmoc-L-photo-methionine: Another photo-crosslinking amino acid.
H-L-Photo-Proline hydrochloride: A diazirine-containing proline derivative.
H-L-Photo-lysine HCl: A diazirine-containing lysine derivative.
These compounds share similar photo-crosslinking properties but differ in their amino acid backbones, which can influence their reactivity and applications .
属性
IUPAC Name |
(2S)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGXDARRSCSGOG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2(N=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














